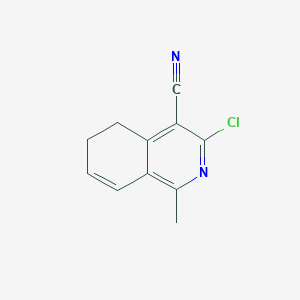

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-7-8-4-2-3-5-9(8)10(6-13)11(12)14-7/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBKRMQHQPXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCCC2=C(C(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with acrylonitrile in the presence of a base to form the intermediate, which is then cyclized to produce the target compound . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Reactivity Comparisons

- Aromaticity vs. Saturation: Fully aromatic analogs (e.g., 3-Chloro-1-phenylisoquinoline-4-carbonitrile) exhibit greater planarity and conjugation, which may influence binding affinity in biological systems compared to partially saturated derivatives .

- Steric and π-π Interactions: The phenyl substituent in 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile facilitates π-π stacking interactions, making it advantageous in medicinal chemistry contexts .

Biological Activity

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile is a compound that belongs to the class of isoquinoline derivatives. Its biological activities have garnered interest due to their potential therapeutic applications, particularly in neuroprotection and as antidepressants. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Structural Features

The compound's structure suggests potential interactions with biological targets, particularly due to the presence of the isoquinoline core and functional groups that may influence its pharmacological properties.

Biological Activity Overview

The specific biological activities of this compound are still under investigation. However, related compounds in the isoquinoline family have shown promising results in various biological assays.

Antidepressant Activity

A series of studies have focused on related 3,4-dihydroisoquinoline compounds, which have demonstrated protective effects on neuronal cells and potential antidepressant activity. For instance, compounds derived from similar scaffolds showed significant efficacy in reducing immobility in forced swim tests (FST), indicating potential antidepressant properties .

Table 1: Summary of Antidepressant Activity of Related Compounds

| Compound | Protective Effect (%) | Concentration (μM) | FST Results |

|---|---|---|---|

| 6a-1 | 25.4 | 1.25 | Reduced immobility |

| 6a-2 | 32.7 | 1.25 | Reduced immobility |

| 6a-9 | 20.3 | 1.25 | Reduced immobility |

Neuroprotective Effects

In vitro studies have utilized corticosterone-induced lesion models in PC12 cells to assess neuroprotective effects. The compound's relatives exhibited significant protective rates against these lesions, suggesting that they may mitigate stress-induced neuronal damage .

Table 2: Neuroprotective Effects on PC12 Cells

| Compound | Protective Rate (%) | Concentration (μM) |

|---|---|---|

| 6a-1 | 25.4 | 1.25 |

| 6a-2 | 32.7 | 1.25 |

| 6a-9 | 20.3 | 1.25 |

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The related compounds were tested on normal cell lines (HEK293 and L02) and showed low toxicity at concentrations up to 100 μM, with most exhibiting inhibitory rates lower than 20% .

Table 3: Cytotoxicity Results

| Compound | Inhibitory Rate (%) (HEK293) | Inhibitory Rate (%) (L02) |

|---|---|---|

| 6a-1 | 10.3 | 13.7 |

| Agomelatine | 47.5 | 41.8 |

The mechanisms by which these compounds exert their effects are still being elucidated. Studies suggest involvement in neurotransmitter modulation and neuroprotection through various pathways, including inhibition of apoptotic signals and enhancement of neurotrophic factors .

Case Studies

Recent research has highlighted the importance of scaffold hopping in drug design, leading to the synthesis of novel isoquinoline derivatives with enhanced biological activities . These studies underscore the potential for further development of derivatives like this compound as therapeutic agents.

Q & A

Q. What are the key synthetic routes for 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting from isoquinoline derivatives. Key steps include:

- Chlorination : Phosphorus oxychloride (POCl₃) is commonly used to introduce the chloro group at the 3-position.

- Methylation : Methylation at the 1-position may employ methyl iodide or dimethyl sulfate under basic conditions.

- Cyano-group introduction : A cyano group is added via nucleophilic substitution or cyanation reagents like trimethylsilyl cyanide (TMSCN).

Optimization : Reaction temperatures (e.g., 60–80°C for chlorination) and solvent selection (e.g., dichloromethane or DMF) critically impact yield and purity. Purification via column chromatography or recrystallization is recommended .

Q. How is the molecular structure of this compound characterized?

Key analytical methods include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .

- Spectroscopy :

Q. What are the stability considerations for this compound during storage and handling?

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture sensitivity : Use desiccants and inert atmospheres (N₂/Ar) to avoid hydrolysis of the nitrile group.

- Temperature : Long-term storage at –20°C is advised for lab-scale quantities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm specificity.

- Structural analogs : Compare activity with derivatives lacking the chloro or methyl group to identify pharmacophores.

- Computational modeling : Use molecular docking to predict binding affinities with target proteins (e.g., kinases) .

Q. What strategies address regioselectivity challenges during functionalization of the dihydroisoquinoline core?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to control substitution sites.

- Metal catalysis : Pd-catalyzed C–H activation enables selective functionalization at the 5- or 6-position.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at electron-rich positions .

Q. How do supramolecular interactions influence the compound’s reactivity in solid-state reactions?

- Crystal packing analysis : X-ray data reveal intermolecular interactions (e.g., π-π stacking, halogen bonding) that stabilize transition states.

- Grinding (mechanochemical) synthesis : Solid-state reactions under ball-milling conditions can bypass solubility issues and improve yields .

Q. What methodologies are used to analyze degradation products under oxidative conditions?

- HPLC-MS : Monitor real-time degradation and identify byproducts (e.g., oxidation of the dihydro ring to isoquinoline).

- EPR spectroscopy : Detect free radical intermediates formed during oxidation .

Methodological Recommendations

- Synthetic reproducibility : Report detailed reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility.

- Biological assays : Use positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent experiments .

- Data archiving : Deposit raw crystallographic data in public repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.